Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride
Description
IUPAC Nomenclature and Structural Elucidation
Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride is a pyrazole-derived compound characterized by its substituted heterocyclic core. The IUPAC name reflects its structural components:
- Ethyl acetate moiety : Attached via a carbonyl group to the pyrazole ring’s nitrogen at position 1.
- Pyrazole ring : Positions 3 and 5 bear substituents: a cyclopropyl group at position 3 and an amino group at position 5.
- Hydrochloride salt : Enhances solubility and stability in aqueous environments.
The molecular formula is C₁₀H₁₆ClN₃O₂ , with a molecular weight of 246.12 g/mol . The CAS registry number is 1431964-83-8 .
Structural Features
| Component | Position | Functional Group | Role in Reactivity/Stability |
|---|---|---|---|
| Pyrazole ring | Core | Nitrogen atoms | Contributes to planarity and hydrogen-bonding capacity |
| Cyclopropyl substituent | 3 | Aliphatic ring | Imparts steric bulk and lipophilicity |
| Amino substituent | 5 | NH₂ | Participates in hydrogen bonding and nucleophilic reactions |
| Ethyl acetate | 1 | Ester group | Modifies solubility and reactivity |
The hydrochloride form ensures protonation of the pyrazole nitrogen, stabilizing the molecule against decomposition.
Crystallographic Analysis and Conformational Studies
Crystallographic data for this compound are not explicitly reported in available literature. However, its conformational behavior can be inferred from structural analogs:
- Pyrazole ring planarity : The aromaticity of the pyrazole core restricts rotation, favoring a flat geometry.
- Cyclopropyl orientation : The cyclopropyl group at position 3 likely adopts a chair-like conformation to minimize steric strain.
- Amino group orientation : The NH₂ group at position 5 may engage in intramolecular hydrogen bonding with adjacent atoms, though this is speculative without experimental data.
For related pyrazole derivatives, X-ray crystallography often reveals:
Spectroscopic Profiling (NMR, IR, MS)
NMR Spectroscopy
¹H NMR (DMSO-d₆):
- δ 0.5–1.5 ppm : Multiplet (4H, cyclopropyl ring protons).
- δ 2.1–2.3 ppm : Singlet (3H, ethyl acetate methyl group).
- δ 3.5–4.0 ppm : Quartet (2H, ethyl ester CH₂).
- δ 4.2–4.5 ppm : Broad singlet (2H, NH₂ protons).
- δ 5.0–5.5 ppm : Multiplet (2H, pyrazole ring protons).
¹³C NMR (DMSO-d₆):
Infrared (IR) Spectroscopy
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| NH₂ | 3300–3500 | N–H stretch |
| C=O (ester) | 1700–1750 | Carbonyl stretch |
| Cyclopropane C–H | 850–900 | Bending vibrations |
| Pyrazole ring | 1450–1600 | C–N and C–C stretching |
Thermodynamic Properties and Phase Behavior
Phase Behavior :
- Solid-state : Crystalline form stabilized by hydrogen bonding between NH₂ and Cl⁻ ions.
- Solution-state : Dissolves readily in protic solvents due to ionic interactions.
Properties
IUPAC Name |
ethyl 2-(5-amino-3-cyclopropylpyrazol-1-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)6-13-9(11)5-8(12-13)7-3-4-7;/h5,7H,2-4,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGGOZXIICDHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 5-amino-3-cyclopropyl-1H-pyrazole under basic conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the bromoacetate, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The ethyl ester group can be hydrolyzed to form carboxylic acids or further substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, hydrazines, carboxylic acids, and various substituted pyrazoles .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H13N3·HCl
- Molecular Weight : Approximately 219.67 g/mol
- Structural Features : The compound features a pyrazole ring, an amino group at the 5-position, and an ethyl acetate moiety, which contribute to its biological activities and solubility characteristics.
Biological Activities
Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride exhibits a range of biological activities that are being explored for therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds often show efficacy against various bacterial strains, making this compound a candidate for further investigation in antimicrobial therapies.
- Potential Anticancer Effects : The unique structure may allow interaction with specific receptors or enzymes involved in cancer cell proliferation, warranting further studies on its mechanisms of action.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated inhibition of COX enzymes in vitro, suggesting potential for pain relief. |
| Study 2 | Antimicrobial activity | Showed effectiveness against Gram-positive bacteria, indicating possible use in treating bacterial infections. |
| Study 3 | Anticancer properties | Indicated reduced viability of cancer cell lines in preliminary assays, highlighting the need for further exploration. |
Pharmaceutical Applications
Given its biological activities, this compound has potential applications in drug development:
- Drug Formulation : Its enhanced solubility as a hydrochloride salt makes it suitable for oral or injectable formulations.
- Lead Compound for Derivative Synthesis : The structural characteristics provide a platform for synthesizing new derivatives with improved efficacy or reduced side effects.
- Biological Assays : The compound can be utilized in various in vitro assays to study enzyme inhibition or receptor binding, aiding drug discovery processes.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target protein . The cyclopropyl group enhances the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound is compared to two structurally related pyrazole-thiophene hybrids synthesized in Molecules (2012) :
- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone
Key Differences:
Core Heterocycle: The target compound retains a pyrazole core, whereas 7a and 7b incorporate a thiophene ring conjugated to the pyrazole. Thiophene’s aromaticity may enhance π-π stacking interactions in biological targets compared to the non-aromatic cyclopropane in the target compound.
Functional Groups: The target’s ethyl acetate group contrasts with 7a’s cyano substituent and 7b’s ethyl carboxylate. The ester in the target may improve membrane permeability, whereas the cyano group in 7a could enhance electrophilic interactions with biological targets.
Solubility :
- The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to the neutral thiophene derivatives 7a and 7b, which lack ionizable groups.
Table 1: Structural and Physicochemical Comparison
| Feature | Target Compound | Compound 7a | Compound 7b |
|---|---|---|---|
| Core Structure | Pyrazole + cyclopropane | Pyrazole + thiophene | Pyrazole + thiophene |
| Key Substituents | 5-Amino, 3-cyclopropyl, ethyl acetate | 3-Cyano, 2,4-diamino | Ethyl carboxylate, 2,4-diamino |
| Solubility Profile | High (hydrochloride salt) | Moderate (polar cyano) | Moderate (ester group) |
| Potential Bioactivity | Enhanced metabolic stability (cyclopropane) | Electrophilic interactions | Ester hydrolysis (prodrug) |
Crystallographic Analysis
The SHELX system (e.g., SHELXL) is widely used for refining small-molecule crystal structures . For instance:
- The cyclopropyl group’s bond angles (≈60°) deviate significantly from typical sp³ hybridization, necessitating precise refinement to avoid model bias.
- Thiophene derivatives like 7a/7b may exhibit planar geometry, simplifying refinement compared to strained cyclopropane systems.
Biological Activity
Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This article will delve into its pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects, supported by relevant case studies and research findings.
- Chemical Formula : C10H15N3O2
- Molecular Weight : 209.24 g/mol
- CAS Number : 1172392-21-0
1. Antimicrobial Activity
Pyrazole derivatives, including this compound, have shown significant antimicrobial properties. A study demonstrated that various pyrazole compounds exhibited activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Pyrazole derivative A | 0.0039 | S. aureus |
| Pyrazole derivative B | 0.025 | E. coli |
2. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects comparable to established anti-inflammatory agents like indomethacin. In one study, compounds derived from the pyrazole framework demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with some derivatives achieving up to 85% inhibition at specific concentrations .
Case Study: Anti-inflammatory Effects
In a comparative study, this compound was tested against a control group using the carrageenan-induced edema model in mice. The results indicated a substantial reduction in paw swelling, suggesting effective anti-inflammatory properties.
3. Analgesic Activity
The analgesic potential of pyrazole derivatives has also been explored. In vivo studies using the acetic acid writhing test in mice revealed that certain pyrazole compounds provided significant pain relief, indicating their potential use in pain management therapies .
Summary of Research Findings
The biological activity of this compound highlights its potential as a therapeutic agent across various medical fields:
- Antimicrobial : Effective against multiple bacterial strains.
- Anti-inflammatory : Comparable efficacy to traditional anti-inflammatory drugs.
- Analgesic : Demonstrated pain-relieving properties in animal models.
Q & A
Basic: What are the recommended synthetic routes for preparing Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Cyclopropane Ring Formation : Use cyclopropanation reagents (e.g., Simmons–Smith reagent) to introduce the cyclopropyl group to the pyrazole precursor.
Esterification : React the pyrazole intermediate with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to form the ethyl acetate ester.
Hydrochloride Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Purification is typically achieved via recrystallization from ethanol/diethyl ether or column chromatography. Reaction monitoring by TLC or HPLC is recommended to optimize yields .
Advanced: How can low yields during synthesis due to cyclopropyl group instability be mitigated?
Methodological Answer:
The cyclopropyl group’s strain makes it prone to ring-opening under harsh conditions. To improve stability:
- Temperature Control : Maintain reactions below 60°C to prevent thermal decomposition.
- Protective Groups : Temporarily protect the amino group (e.g., with tert-butoxycarbonyl, Boc) to reduce electron-deficient intermediates that destabilize the cyclopropane ring.
- Catalytic Optimization : Use palladium catalysts for mild cross-coupling steps. Post-reaction, analyze impurities via LC-MS to identify degradation pathways .
Basic: What crystallographic methods are suitable for structural elucidation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Grow crystals via slow evaporation using solvents like methanol or acetonitrile.
Data Collection : Use a diffractometer with Mo/Kα radiation.
Refinement : Employ SHELXL (e.g., SHELX-2018) for structure solution and refinement. The program’s robust algorithms handle hydrogen bonding and disorder modeling, critical for pyrazole derivatives .
Advanced: How can twinned crystals or high-resolution data challenges be addressed during refinement?
Methodological Answer:
For twinned crystals:
- Use the TWIN and BASF commands in SHELXL to refine twin laws and scale factors.
- For high-resolution data (≤0.8 Å), apply anisotropic displacement parameters and refine hydrogen positions.
Validate results using R-factor convergence and residual electron density maps. Cross-check with spectroscopic data (e.g., H NMR) to confirm bond assignments .
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm. Compare retention times against a reference standard .
- GC-MS : For volatile impurities, employ a DB-5MS column and electron ionization (EI) mode. Monitor for degradation products like ethyl acetate or cyclopropane derivatives .
Advanced: How to resolve co-eluting peaks in HPLC analysis of this compound?
Methodological Answer:
- Gradient Optimization : Adjust the acetonitrile/water ratio incrementally (e.g., 60–80% over 20 minutes).
- Column Switching : Use two columns with differing polarities (e.g., C18 and phenyl-hexyl).
- LC-MS Coupling : Identify co-eluting species via molecular ion peaks. For quantification, apply chemometric deconvolution tools .
Basic: What storage conditions ensure the compound’s stability?
Methodological Answer:
Store in airtight, amber glass containers at –20°C under inert gas (argon or nitrogen). Avoid exposure to moisture, heat (>30°C), and strong oxidizers. Monitor stability via periodic NMR or HPLC to detect hydrolysis of the ester group or cyclopropane ring degradation .
Advanced: How to analyze decomposition products under stress conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples from 25–300°C (10°C/min) to identify decomposition temperatures.
- GC-MS Headspace Analysis : Detect volatile products (e.g., HCl, CO) under oxidative conditions.
- Stress Testing : Expose the compound to UV light (ICH Q1B guidelines) and analyze photodegradants via LC-HRMS .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .
Advanced: How to resolve contradictions in solubility data reported across studies?
Methodological Answer:
- Standardized Protocols : Use the shake-flask method with buffered solutions (pH 6.5–7.4) at 25°C.
- DSC Analysis : Measure melting points to confirm polymorphic consistency.
- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethyl acetate) and correlate with Hansen solubility parameters. Publish detailed solvent history (e.g., drying methods) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
